molecular formula C8H10O3 B042101 Hexahydrophthalic anhydride CAS No. 85-42-7

Hexahydrophthalic anhydride

Cat. No.: B042101
CAS No.: 85-42-7
M. Wt: 154.16 g/mol
InChI Key: MUTGBJKUEZFXGO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Hexahydrophthalic Anhydride (HHPA) is an organic compound that belongs to the class of cyclic anhydrides . It primarily targets primary and secondary amines, reacting with them to form amides .

Mode of Action

HHPA is a cyclic anhydride, which reacts with primary and secondary amines to form amides . This reaction is catalyzed by a small amount of sulfuric acid and is carried out at a temperature of 130-140°C . The reaction of HHPA with amines is a key step in the synthesis of polyester resin and the modification of alkyd resin .

Biochemical Pathways

It is known that hhpa can form adducts with nucleophilic amino acids . This suggests that HHPA may influence protein structure and function, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It is known that hhpa has a boiling point of 296°c, a density of 1193 g/ml at 40°C, a viscosity of 470 mPas at 40°C, and a vapor pressure of 37 mmHg at 120°C . These properties may influence the absorption, distribution, metabolism, and excretion (ADME) of HHPA in the body.

Result of Action

It is known that hhpa can cause allergy or asthma symptoms or breathing difficulties if inhaled, serious eye damage, and may cause an allergic skin reaction .

Action Environment

HHPA is mainly used as an intermediate for coating resins, plasticizers, insect repellents, and rust inhibitors, and as a hardener for epoxy resins . It is preferred over other cyclic anhydrides in casting and coating applications for its higher resistance to yellowing . Environmental factors such as temperature, humidity, and the presence of other chemicals can influence the action, efficacy, and stability of HHPA .

Preparation Methods

Hexahydrophthalic anhydride is typically synthesized through the hydrogenation of phthalic anhydride. The process involves the following steps :

    Dissolution: Phthalic anhydride is heated to 50°C and dissolved in a suitable solvent at 50-70°C.

    Hydrogenation: The dissolved phthalic anhydride solution is then subjected to selective hydrogenation in a constant-pressure reaction kettle or a fixed bed reactor filled with a selective hydrogenation catalyst.

    Solvent Recovery: After the hydrogenation reaction, the product enters a solvent recovery column where the solvent is distilled off.

    Rectification: The remaining materials are then subjected to rectification to obtain this compound at the bottom of the rectifying tower.

This method is advantageous due to its simplicity, economic benefits, and industrial applicability .

Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione
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InChI

InChI=1S/C8H10O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h5-6H,1-4H2
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InChI Key

MUTGBJKUEZFXGO-UHFFFAOYSA-N
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Canonical SMILES

C1CCC2C(C1)C(=O)OC2=O
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Molecular Formula

C8H10O3
Record name CYCLOHEXANEDICARBOXYLIC ACID ANHYDRIDE
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DSSTOX Substance ID

DTXSID8026515
Record name Hexahydrophthalic anhydride
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Molecular Weight

154.16 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, Solid; [ICSC] Glassy solid; [EPA ChAMP] White solid; [Alfa Aesar MSDS], SOLID IN VARIOUS FORMS., Dry powder or solid in various forms, or clear, colorless, viscous liquid.
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Boiling Point

BP: 145 °C at 18 mm Hg, 296 °C, 564.8 °F
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Flash Point

149 °C (open cup), 300.2 °F
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Solubility

Miscible with benzene, toluene, acetone, carbon tetrachloride, chloroform, ethanol, and ethyl acetate; slightly soluble in petroleum ether, Solubility in water: reaction
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Density

1.19 at 40 °C, 5.3
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Vapor Density

Relative vapor density (air = 1): 5.3, 1.19
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Vapor Pressure

0.05 [mmHg], Vapor pressure, Pa at 25 °C: 0.9, 5.35x10(-2)
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Color/Form

Clear, colorless, viscous liquid, ... becomes a glassy solid at 35-36 °C

CAS No.

85-42-7, 14166-21-3, 71749-03-6
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Melting Point

32 °C, 35-36 °C, 89.6 °F
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Synthesis routes and methods I

Procedure details

The liquid, organic acid anhydrides which are used as epoxy resin curing agents in carrying out the invention, include 1-methyl hexahydrophthalic anyhydride, 1-methyltetrahydrophthalic anhydride, NADIC anhydride, NADIC methyl anhydride, and the like liquid anhydrides; and blends of hexahydrophthalic anhydride, tetrahydrophthalic anhydride, phthalic anhydride, pyromellitic dianhydride, polyazelaic polyanhydride, the reaction product of trimellitic anhydride and a glycol, and benzophenone tetracarboxylic acid dianhydride solids with any of the above liquid anhydrides, to provide a liquid admixture of anhydrides. The anhydrides may be used singly or in admixture but the resultant material must be a liquid.
[Compound]
Name
anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid anhydrides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
epoxy resin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
NADIC methyl anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods II

Procedure details

5.10 g of a 50 (wt) % benzoyl peroxide solution in dicyclohexyl phthalate;
[Compound]
Name
50
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexahydrophthalic anhydride
Reactant of Route 2
Hexahydrophthalic anhydride
Reactant of Route 3
Hexahydrophthalic anhydride
Reactant of Route 4
Hexahydrophthalic anhydride
Reactant of Route 5
Hexahydrophthalic anhydride
Reactant of Route 6
Hexahydrophthalic anhydride
Customer
Q & A

Q1: How does HHPA interact with biological systems?

A1: HHPA acts as a hapten, meaning it binds to endogenous proteins in the body []. This binding is thought to be a key step in its ability to trigger allergic reactions [, , , ].

Q2: What are the downstream effects of HHPA binding to proteins?

A2: The HHPA-protein adducts can trigger the immune system, leading to the production of specific immunoglobulin E (IgE) and immunoglobulin G (IgG) antibodies [, , , ]. This immune response can manifest as a range of symptoms, including rhinitis, conjunctivitis, asthma, and contact urticaria [, , , , ]. In some cases, HHPA exposure can even lead to hemorrhagic rhinitis [].

Q3: What is the molecular formula and weight of HHPA?

A3: HHPA has the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol.

Q4: Is there spectroscopic data available for HHPA?

A4: Yes, various spectroscopic techniques have been employed to characterize HHPA and its derivatives. These include Fourier-transform infrared spectroscopy (FTIR) [, ], gas chromatography-mass spectrometry (GC-MS) [, , , , , ], nuclear magnetic resonance spectroscopy (NMR) [, , ], and mass spectrometry (MS and MS/MS) [].

Q5: What are the typical applications of HHPA?

A5: HHPA is primarily used as a hardener in epoxy resin systems [, , ]. These systems find applications in a variety of industries, including electronics manufacturing, coatings, and adhesives [, , ].

Q6: How does HHPA perform under various conditions?

A6: The performance of HHPA-cured epoxy resins is influenced by factors like temperature and the presence of catalysts [, , ]. Research has focused on characterizing curing kinetics, thermal stability, and mechanical properties under different conditions [, , , , ].

Q7: Are there alternatives to HHPA in epoxy resin formulations?

A7: Yes, due to concerns about HHPA's allergenic potential, research is exploring alternative curing agents for epoxy resins. These include other anhydrides, as well as entirely different curing chemistries [, ].

Q8: Does HHPA exhibit any catalytic properties itself?

A8: While HHPA is primarily used as a reactant in epoxy resin formulations, research suggests it can play a role in the curing mechanism beyond simply reacting with the epoxy groups [, ]. This suggests some potential catalytic activity, though it's not its primary application.

Q9: Have computational methods been applied to study HHPA?

A9: Yes, computational chemistry techniques, particularly molecular dynamics (MD) simulations, have been employed to investigate the properties of HHPA-cured epoxy resins. These simulations provide insights into the cross-linked network structure and its relationship with dielectric properties [].

Q10: How do structural modifications of HHPA affect its activity?

A10: Research comparing HHPA to its methylated derivative, methylhexahydrophthalic anhydride (MHHPA), has shed light on the impact of structural modifications. These studies suggest differences in reactivity, allergenic potential, and immunological responses [, , , , ].

Q11: How stable is HHPA under various conditions?

A11: HHPA's stability is influenced by factors like temperature and pH. Research has investigated the degradation of HHPA and its adducts under different conditions to understand its persistence and potential environmental impact [, , ].

Q12: What are the regulatory considerations for HHPA?

A12: Due to its allergenic potential, HHPA has been subject to increasing scrutiny from regulatory agencies. Research into exposure assessment, biomarker development, and safer handling practices has become increasingly important to ensure worker safety and minimize environmental impact [, , , , , ].

Q13: What are the known toxicological effects of HHPA?

A13: HHPA is a known respiratory and skin sensitizer [, , , ]. Exposure can lead to a range of symptoms, including rhinitis, conjunctivitis, asthma, and contact urticaria [, , , ]. Research has focused on understanding the mechanisms of these effects, developing biomarkers of exposure, and establishing safe exposure levels [, , , , , , ].

Q14: What analytical methods are used to study HHPA?

A14: Various analytical techniques are employed to characterize, quantify, and monitor HHPA in different matrices. These include GC-MS [, , , , , ], FTIR [, ], high-performance liquid chromatography (HPLC) [, ], enzyme-linked immunosorbent assay (ELISA) [, ], and radioallergosorbent test (RAST) [].

Q15: How does HHPA induce an immune response?

A15: As a hapten, HHPA binds to carrier proteins, forming adducts recognized as foreign by the immune system [, , ]. This recognition triggers a cascade of immune reactions, including the production of specific IgE and IgG antibodies [, , , ].

Q16: What are the potential alternatives to HHPA?

A16: Research is ongoing to identify and characterize alternatives to HHPA in epoxy resin systems [, ]. This includes exploring other anhydride hardeners with potentially lower allergenic profiles, as well as developing entirely new curing chemistries for epoxy resins.

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